3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Description
Properties
IUPAC Name |
3-[(1-acetyl-5-bromo-2,3-dihydroindol-7-yl)sulfonyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4S/c1-15(26)25-10-7-17-12-19(23)13-20(22(17)25)30(28,29)11-8-21(27)24-9-6-16-4-2-3-5-18(16)14-24/h2-5,12-13H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQVQNGPWTVVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)CCC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Acetylation: The brominated indole is acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonylation: The acetylated indole undergoes sulfonylation with a sulfonyl chloride in the presence of a base like triethylamine.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling Reaction: Finally, the sulfonylated indole and the isoquinoline derivative are coupled through a nucleophilic substitution reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoquinoline moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and isoquinoline rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1.1. Antimicrobial Activity
Recent studies have highlighted the efficacy of indoline derivatives, including the compound , as antimicrobial agents. The sulfonamide group present in the structure is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism has been explored in the context of developing new antibiotics to combat resistant strains of bacteria .
1.2. Enzyme Inhibition
The compound has shown promise as an inhibitor of the enzyme DapE (diaminopimelate epimerase), which is crucial for bacterial cell wall synthesis. High-throughput screening has identified several indoline sulfonamides as effective DapE inhibitors, suggesting that this compound could be part of a new class of antibacterial agents aimed at treating infections caused by Gram-negative bacteria .
2.1. Cancer Research
Indoline derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression, potentially leading to apoptosis (programmed cell death) in tumor cells. Studies indicate that similar compounds can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines .
2.2. Neuroprotective Effects
Research into the neuroprotective effects of indoline compounds suggests that they may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress is being studied as a potential therapeutic avenue .
3.1. Synthesis of Complex Molecules
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to its unique functional groups. Its synthetic versatility allows chemists to modify the structure for various applications, including drug development and material science .
3.2. Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) involving this compound can lead to the development of more potent analogs with enhanced biological activity. Understanding how modifications to the indoline and sulfonamide moieties affect activity can guide future drug design efforts .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The indole and isoquinoline moieties could engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Relevance: No direct activity data are available for the target compound. However, structurally related brominated indolines exhibit kinase inhibition (e.g., JAK2/STAT3 pathways), suggesting a plausible mechanism .
- Synthetic Challenges : The sulfonyl linkage and acetyl-bromoindoline system may complicate regioselective synthesis compared to simpler analogs.
- Evidence Gaps : The provided literature focuses on surfactant CMC determination and computational similarity methods , necessitating extrapolation to the target compound’s niche structural class.
Biological Activity
The compound 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a novel indoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and acylation processes. The initial step often includes the formation of the indoline scaffold followed by the introduction of the sulfonyl group. The final product is characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indoline derivatives, including those related to the target compound. For instance, a related study demonstrated that derivatives based on a similar scaffold exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range (2.93 ± 0.47 µM for one derivative) .
Table 1: Anticancer Activity of Indoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | MCF-7 | 2.93 ± 0.47 |
| 7c | A549 | 7.17 ± 0.94 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through activation of caspases, as evidenced by increased levels of active caspase-3 and caspase-9 in treated cells . Additionally, cell cycle analysis has shown that these compounds can induce G2/M phase arrest, further contributing to their anticancer efficacy.
Antimicrobial Activity
Indoline derivatives have also been investigated for their antimicrobial properties. A related class of compounds has been shown to inhibit bacterial enzymes such as DapE, which plays a crucial role in bacterial cell wall synthesis . This suggests that the target compound may possess similar antimicrobial activity, although specific studies are still needed to confirm this.
Case Studies
One notable study evaluated a series of indoline sulfonamide derivatives for their biological activities. The findings indicated that modifications on the indoline structure significantly influenced both anticancer and antimicrobial activities, suggesting a structure-activity relationship (SAR) that can guide future modifications for enhanced efficacy .
Molecular Modeling Insights
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets, including VEGFR-2, which is implicated in tumor angiogenesis. The docking results revealed favorable interactions within the active site of VEGFR-2 for certain derivatives, indicating potential as anti-angiogenic agents .
Q & A
Q. Q1: What synthetic routes are commonly employed to prepare 3-((1-acetyl-5-bromoindolin-7-yl)sulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one?
Methodological Answer: The compound’s synthesis typically involves multi-step functionalization of indoline and dihydroisoquinoline precursors. Key steps include:
- Sulfonylation : Reacting 1-acetyl-5-bromoindolin-7-yl derivatives with sulfonylating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to install the sulfonyl group .
- Coupling with Dihydroisoquinoline : Using nucleophilic substitution or Pd-catalyzed cross-coupling to attach the dihydroisoquinoline moiety. Solvent selection (e.g., DMF or THF) and reaction time (12–24 hours) significantly impact yield .
- Characterization : Melting point analysis, IR (for sulfonyl S=O stretches at ~1350 cm⁻¹), and NMR (integration of aromatic protons and dihydroisoquinoline CH₂ groups) are critical for structural confirmation .
Q. Q2: How can computational methods guide the design of derivatives with improved photophysical properties?
Methodological Answer: Density Functional Theory (DFT) calculations predict electronic transitions and charge distribution. For example:
- HOMO-LUMO Gap : Adjusting electron-withdrawing groups (e.g., bromo) on the indole ring narrows the gap, enhancing fluorescence .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to optimize emission wavelengths .
- Validation : Correlate computational predictions with experimental UV-Vis (λ_max) and fluorescence quantum yields (Φ) .
Advanced Research Questions
Q. Q3: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotational isomerism of the sulfonyl group) or paramagnetic impurities. Strategies include:
- Variable-Temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns (e.g., resolving diastereotopic CH₂ protons in dihydroisoquinoline) .
- COSY and HSQC : Assign overlapping signals by correlating ¹H-¹H couplings and ¹H-¹³C connectivities .
- Paramagnetic Filtering : Use chelating agents (e.g., EDTA) to remove trace metal contaminants that broaden peaks .
Q. Q4: What experimental designs optimize reaction yields while minimizing side products in sulfonylation?
Methodological Answer:
- Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor sulfonylation over competing hydrolysis .
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) to stabilize intermediates .
- Byproduct Analysis : LC-MS monitors side products (e.g., sulfonic acid derivatives); optimize stoichiometry (1.2 eq. sulfonyl chloride) to suppress them .
Q. Q5: How can the compound’s electronic structure be probed to understand its reactivity in cross-coupling reactions?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure oxidation potentials to assess stability under Pd catalysis. A lower E_ox (e.g., –0.3 V vs. Ag/AgCl) indicates easier oxidative addition .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density at sulfur (S 2p binding energy ~168 eV for sulfonyl groups) to predict nucleophilicity .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
Data Contradiction Analysis
Q. Q6: How should researchers address discrepancies in reported melting points for synthesized batches?
Methodological Answer: Variations often stem from polymorphism or residual solvents. Mitigation includes:
- Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to isolate a single crystalline phase .
- DSC Analysis : Differential Scanning Calorimetry identifies polymorphic transitions (e.g., endothermic peaks at 155°C vs. 160°C) .
- TGA : Thermogravimetric analysis detects solvent retention (>1% weight loss below 100°C indicates impurities) .
Q. Q7: What strategies reconcile conflicting bioactivity data across cell-based assays?
Methodological Answer:
- Dose-Response Curves : Ensure linearity (R² > 0.95) and test multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .
- Cell Line Validation : Compare results in HEK293 vs. HeLa cells to assess cell-type specificity .
- Metabolic Stability : Pre-treat compounds with liver microsomes to account for rapid degradation in certain assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
